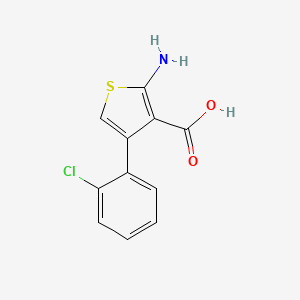
2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol is a complex organic compound that features both indole and oxolane moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol typically involves multi-step organic reactions. One possible route could start with the preparation of the indole derivative, followed by the formation of the oxolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to modify the indole or oxolane rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the indole ring.
科学研究应用
2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The indole moiety could play a crucial role in binding to these targets, while the oxolane ring might influence the compound’s overall stability and solubility.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-5-(4-methylphenyl)oxolan-3-ol: Similar structure but with a phenyl group instead of an indole.
2-(Hydroxymethyl)-5-(4-methylpyridyl)oxolan-3-ol: Contains a pyridine ring instead of an indole.
Uniqueness
The presence of the indole ring in 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol makes it unique compared to other similar compounds. Indole derivatives are known for their diverse biological activities, which could make this compound particularly interesting for medicinal chemistry research.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3 |
InChI 键 |
CHXZVEGQPNGWDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)




![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)

![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)


![[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B12068719.png)

